molecular formula C28H44O4 B12844863 (R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12844863
M. Wt: 444.6 g/mol
InChI Key: UIZPQBGXOSLNML-VSAVVYFVSA-N
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Description

®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a highly specific stereochemistry. This compound belongs to the class of steroids, characterized by its cyclopenta[a]phenanthrene ring structure. It is often studied for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Formation of the Core Structure: The cyclopenta[a]phenanthrene core is constructed through a series of cyclization reactions.

    Functional Group Modifications: Introduction of the ethylidene group, hydroxyl group, and other functional groups through selective reactions such as alkylation, oxidation, and reduction.

    Esterification: The final step involves esterification to introduce the ethyl pentanoate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

    Purification: Techniques such as chromatography and crystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group can be reduced to secondary alcohols.

    Substitution: Various nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various steroid derivatives.

    Study of Stereochemistry: Its complex stereochemistry makes it a model compound for studying stereochemical effects in reactions.

Biology

    Hormonal Studies: Investigated for its potential hormonal activities and interactions with steroid receptors.

    Enzyme Inhibition: Studied as a potential inhibitor of enzymes involved in steroid metabolism.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications:

Industry

    Biotechnology: Used in the production of steroid-based bioproducts.

Mechanism of Action

The mechanism of action of ®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The pathways involved may include:

    Steroid Hormone Receptor Pathways: Binding to receptors like estrogen or androgen receptors.

    Enzyme Inhibition: Inhibiting enzymes involved in steroid biosynthesis or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural steroid hormone with a similar core structure but different functional groups.

    Estradiol: Another steroid hormone with a similar ring structure but distinct functional groups and biological activities.

    Corticosteroids: A class of steroids with similar core structures but different functional groups and therapeutic uses.

Uniqueness

®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

ethyl (4R)-4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C28H44O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h6,17-18,20-23,25,29H,7-16H2,1-5H3/b19-6+/t17-,18-,20-,21+,22+,23+,25+,27-,28-/m1/s1

InChI Key

UIZPQBGXOSLNML-VSAVVYFVSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)/C(=C/C)/[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CCOC(=O)CCC(C)C1CCC2C1(CCC3C2C(=O)C(=CC)C4C3(CCC(C4)O)C)C

Origin of Product

United States

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